molecular formula C26H45NO5S B10795270 2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid

2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid

Cat. No.: B10795270
M. Wt: 483.7 g/mol
InChI Key: QBYUNVOYXHFVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid typically involves the extraction of bile acids from animal sources, followed by a series of chemical reactions. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, involving advanced extraction techniques and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified bile acids with different functional groups, which can have varied biological activities .

Scientific Research Applications

2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its role in cell signaling and apoptosis.

    Medicine: It has potential therapeutic applications in treating liver diseases, diabetes, and neurodegenerative disorders.

    Industry: It is used in the formulation of pharmaceuticals and as a dietary supplement

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Taurochenodeoxycholic Acid: Another bile acid derivative with similar properties.

    Taurocholic Acid: Known for its role in bile acid metabolism.

    Taurodeoxycholic Acid: Used in similar therapeutic applications

Uniqueness

2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid is unique due to its specific molecular structure, which imparts distinct biological activities and therapeutic potential .

Properties

IUPAC Name

2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYUNVOYXHFVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862097
Record name 2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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